(S)-(-)-O-Desmethylcarvedilol

説明

(S)-(-)-O-Desmethylcarvedilol is a chiral compound derived from carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The compound is characterized by the presence of a single enantiomer, which contributes to its unique pharmacological properties. As a metabolite of carvedilol, this compound retains some of the parent compound’s therapeutic effects while exhibiting distinct biochemical behaviors.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-O-Desmethylcarvedilol typically involves the demethylation of carvedilol. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group without affecting other functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: (S)-(-)-O-Desmethylcarvedilol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

科学的研究の応用

Cardiovascular Applications

Mechanism of Action

(S)-(-)-O-Desmethylcarvedilol retains the pharmacological properties of carvedilol, a non-selective beta-adrenergic blocker. It functions by blocking beta-1 and beta-2 adrenergic receptors, leading to vasodilation and reduced heart rate. This mechanism is beneficial in managing conditions such as hypertension and heart failure.

Pharmacokinetics and Pharmacodynamics

Recent studies have established population pharmacokinetic (PK) models that describe how genetic variations, particularly in the CYP2D6 gene, affect the metabolism of carvedilol and its metabolites, including this compound. These variations can lead to significant differences in drug clearance rates among individuals, impacting therapeutic efficacy and safety profiles .

Drug Repurposing Against Viral Infections

COVID-19 Research

A notable application of this compound is its potential role in combating SARS-CoV-2 infection. Research has indicated that carvedilol and its metabolites may inhibit the expression of angiotensin-converting enzyme (ACE), which is crucial for viral entry into host cells. Specifically, this compound demonstrated favorable binding affinities to viral proteins, suggesting it could be repurposed as an antiviral agent .

In Silico Studies

In silico molecular docking studies have revealed that this compound exhibits strong binding affinity to several key viral proteins involved in the SARS-CoV-2 life cycle. The docking scores indicate a potential for this metabolite to interrupt viral replication processes, thereby providing a novel approach to treating COVID-19 .

Comparative Effectiveness Studies

Real-World Data Analysis

Utilizing real-world data from electronic health records, researchers have conducted comparative effectiveness studies assessing the outcomes of patients treated with carvedilol and its metabolites. These studies aim to evaluate the safety and efficacy of this compound in diverse populations, particularly focusing on those with varying genetic backgrounds that influence drug metabolism .

Summary of Findings

作用機序

The mechanism of action of (S)-(-)-O-Desmethylcarvedilol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of catecholamines, leading to a decrease in heart rate and blood pressure. Additionally, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress. The molecular targets include beta-1 and beta-2 adrenergic receptors, as well as various signaling pathways involved in cardiovascular regulation.

類似化合物との比較

Carvedilol: The parent compound from which (S)-(-)-O-Desmethylcarvedilol is derived.

®-(+)-O-Desmethylcarvedilol: The enantiomer of this compound with different pharmacological properties.

Other Beta-Blockers: Compounds such as propranolol and metoprolol, which share similar therapeutic uses but differ in their chemical structures and specific receptor affinities.

Uniqueness: this compound is unique due to its specific enantiomeric form, which influences its binding affinity and selectivity for beta-adrenergic receptors. This enantiomeric specificity can result in distinct pharmacokinetic and pharmacodynamic profiles compared to other beta-blockers and carvedilol derivatives.

生物活性

(S)-(-)-O-Desmethylcarvedilol is a notable compound derived from carvedilol, a medication widely used for managing hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C30H30N2O4

- Molecular Weight : 482.57 g/mol

- Appearance : White solid, soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

This compound functions primarily as a beta-blocker , inhibiting beta-adrenergic receptors which leads to:

- Decreased Heart Rate : By blocking β1 receptors in the heart.

- Reduced Blood Pressure : Through the blockade of β2 receptors and α1 adrenergic receptors, promoting vasodilation and decreasing peripheral vascular resistance.

Additionally, it has been observed to protect against oxidative stress, which is crucial in cardiovascular disease management.

Biological Activity

Research indicates that this compound exhibits significant biological activity beyond its role as a beta-blocker. Its interactions with various receptors suggest a multifaceted role in cardiovascular pharmacology:

- Beta-Adrenergic Receptors : Inhibition leading to cardiovascular effects.

- Alpha-Adrenergic Receptors : Contributing to vasodilation.

- Antioxidant Properties : Protecting cells from oxidative damage .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to its parent compound carvedilol:

| Compound | Beta-Blocker Activity | Alpha-Blocker Activity | Antioxidant Activity | Potential Side Effects |

|---|---|---|---|---|

| This compound | High | Moderate | Significant | Lower than carvedilol |

| Carvedilol | High | High | Moderate | Higher than desmethyl variant |

Case Studies and Research Findings

- Cardiovascular Protection :

-

Anti-SARS-CoV-2 Potential :

- Research has indicated that carvedilol and its metabolites, including this compound, may inhibit SARS-CoV-2 infection by reducing angiotensin-converting enzyme (ACE) expression, thereby preventing viral entry into host cells . In vitro assays confirmed strong antiviral activity against SARS-CoV-2 in human lung epithelial cells.

-

Metabolic Pathways :

- The compound interacts with cytochrome P450 enzymes during its metabolism, specifically CYP2D6 and CYP2C9. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens involving this compound.

特性

IUPAC Name |

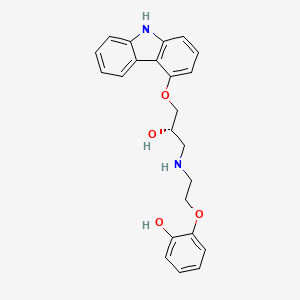

2-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123372-13-4 | |

| Record name | o-Desmethylcarvedilol, (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYLCARVEDILOL, (S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/315AAB7J5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。